While the compound can be found in various chemical databases like PubChem [], there is a lack of scientific literature directly exploring its potential applications in research. This suggests that the compound might be relatively new or have limited research focus compared to other well-established compounds.
Based on the chemical structure of 2-(Pyridin-2-yldisulfanyl)ethanol, containing both a pyridyl group and a thiol group, it is possible to speculate on potential research areas where it could hold some promise:
2-(Pyridin-2-yldisulfanyl)ethanol is a chemical compound with the molecular formula C₇H₉NOS₂ and a molecular weight of 187.28 g/mol. It is characterized by the presence of a pyridine ring and a disulfanyl group, which contributes to its unique chemical properties. The compound is classified under signal word "Danger" due to its potential hazards, and it belongs to Class 8 materials, indicating corrosive properties .
The synthesis of 2-(Pyridin-2-yldisulfanyl)ethanol can be achieved through several methods:
2-(Pyridin-2-yldisulfanyl)ethanol has potential applications in various fields:
Interaction studies involving 2-(Pyridin-2-yldisulfanyl)ethanol focus on its reactivity with other chemical entities. These studies are crucial for understanding how this compound can be used in synthetic pathways or how it might interact with biological systems. For instance, its ability to form disulfide bonds may play a role in stabilizing protein structures or modifying enzyme activities in biochemical contexts .
Several compounds share structural similarities with 2-(Pyridin-2-yldisulfanyl)ethanol, including:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-Pyridinecarboxylic acid | Contains a carboxylic acid group | Used as a precursor for various derivatives |
Thioether derivatives | Contains sulfur linked to carbon | Often exhibits different reactivity profiles |
Dithiol compounds | Two thiol groups | Known for strong reducing properties |
The uniqueness of 2-(Pyridin-2-yldisulfanyl)ethanol lies in its combination of pyridine and disulfide functionalities, which may provide distinctive reactivity and biological interactions compared to other similar compounds .
Corrosive